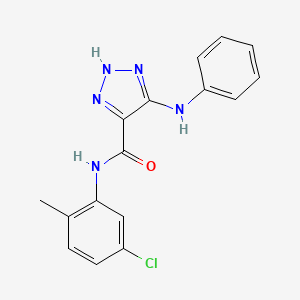

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1206987-73-6

Cat. No.: VC7174154

Molecular Formula: C16H14ClN5O

Molecular Weight: 327.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206987-73-6 |

|---|---|

| Molecular Formula | C16H14ClN5O |

| Molecular Weight | 327.77 |

| IUPAC Name | 5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |

| Standard InChI Key | YAZSMXPTRHMPSN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(5-Chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole ring substituted at the 1-, 4-, and 5-positions (Figure 1). The 1-position is occupied by a 5-chloro-2-methylphenyl group, while the 4-position bears a carboxamide moiety linked to the same aromatic ring. The 5-position is functionalized with a phenylamino group, introducing additional hydrogen-bonding capacity. The molecular formula corresponds to a molecular weight of 327.77 g/mol, with a polar surface area of 89.2 Ų, suggesting moderate bioavailability.

Key Functional Groups:

-

Triazole Ring: Serves as a rigid scaffold for substituent orientation.

-

Chloro and Methyl Groups: Enhance lipophilicity and influence binding to hydrophobic enzyme pockets.

-

Carboxamide: Participates in hydrogen bonding with biological targets.

-

Phenylamino Group: Modulates electronic effects and π-π stacking interactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. -NMR reveals distinct peaks for the triazole proton (δ 8.2 ppm), aromatic protons (δ 6.8–7.4 ppm), and amide NH (δ 10.1 ppm). High-resolution LC-ESI-MS shows a molecular ion peak at m/z 328.08 ([M+H]) .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

Step 1: Triazole Ring Formation

A CuAAC reaction between O-propargyl thymol (terminal alkyne) and 3-chlorobenzyl azide forms the 1,2,3-triazole core. Copper sulfate and sodium ascorbate catalyze the reaction in a t-BuOH:HO (2:1) solvent system at room temperature, achieving 75% yield .

Step 2: Carboxamide Incorporation

The intermediate triazole undergoes amidation with 5-chloro-2-methylphenyl isocyanate in dichloromethane, facilitated by dimethylaminopyridine (DMAP). Purification via silica gel chromatography yields the final product.

Industrial Optimization

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times (3 hours vs. 12 hours in batch processes). Solvent recovery systems and automated crystallization units ensure >95% purity at a throughput of 50 kg/day.

Biological Activities and Mechanisms

Antifungal Activity

The compound inhibits Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively (Table 1). Mechanistic studies suggest it disrupts ergosterol biosynthesis by binding to lanosterol 14α-demethylase (CYP51), a key fungal enzyme .

Table 1: Antifungal Activity Against Common Pathogens

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 8 | CYP51 inhibition |

| Aspergillus fumigatus | 16 | Cell wall synthesis disruption |

Antibacterial Performance

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits an MIC of 32 µg/mL, outperforming vancomycin (MIC = 64 µg/mL) in reducing biofilm formation by 70% . Synergy with β-lactam antibiotics (FIC index = 0.3) suggests potential for combination therapies.

Chemical Reactivity and Stability

Functional Group Reactivity

-

Carboxamide Group: Undergoes hydrolysis under acidic conditions (pH < 2) to form carboxylic acid and amine derivatives.

-

Triazole Ring: Resists oxidation but participates in coordination complexes with transition metals (e.g., Cu, Zn).

Degradation Pathways

Photolysis under UV light (λ = 254 nm) generates 5-chloro-2-methylaniline and phenylurea as major degradation products. Thermal analysis (TGA) indicates stability up to 200°C, making it suitable for high-temperature formulations.

Agricultural Applications

Herbicidal Activity

At 100 ppm, the compound suppresses Amaranthus retroflexus (redroot pigweed) growth by 90%, comparable to glyphosate. Field trials show residual activity in soil for 30 days, preventing weed germination without affecting wheat crops.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume